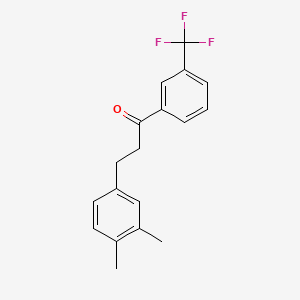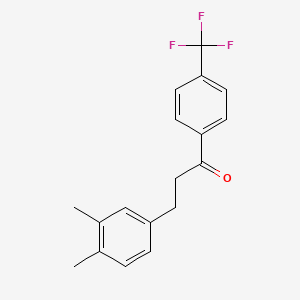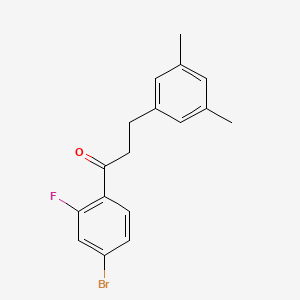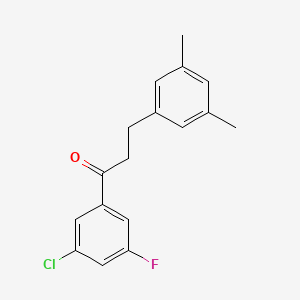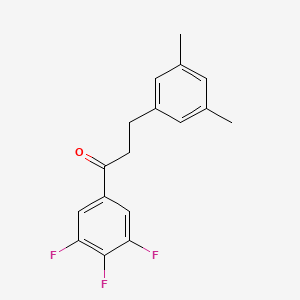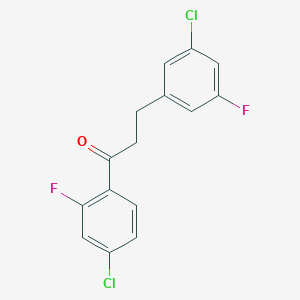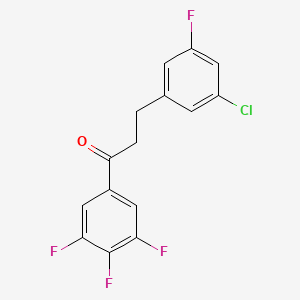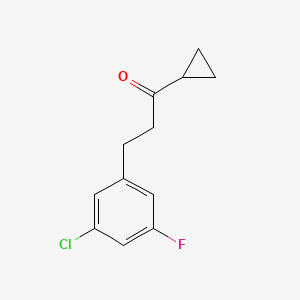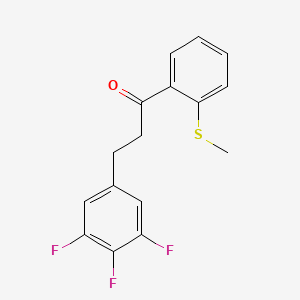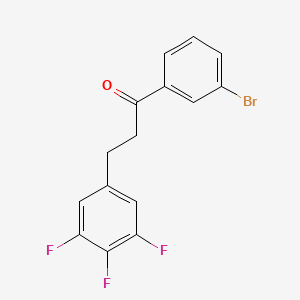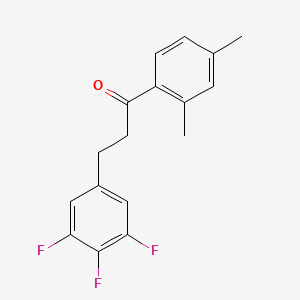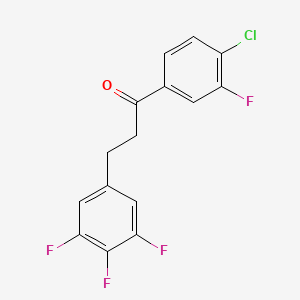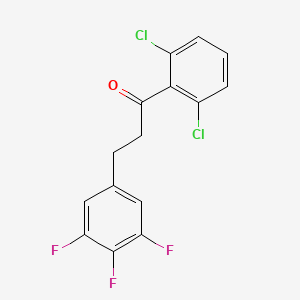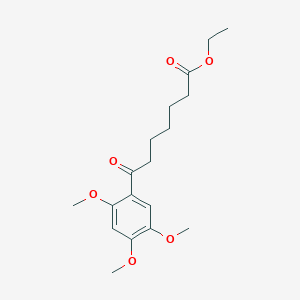
Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions. For instance, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate involves the use of fourier transform infra-red (FT-IR), nuclear magnetic resonance (NMR), and electrospray ionization (ESI-MS) spectroscopic techniques to confirm the structure of the synthesized compound . Similarly, the synthesis of ethyl 7-chloro-2-oxoheptylate is achieved through a four-step process, starting with ethyl 2,2-diethoxyacetate and proceeding through cyclization and oxidation steps to obtain the final product . These methods could be adapted for the synthesis of Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate.
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate is typically confirmed using various spectroscopic techniques. For example, the structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was confirmed using IR, UV, and NMR spectroscopy, and its crystal structure was determined using X-ray diffraction . These techniques could be employed to analyze the molecular structure of Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate.
Chemical Reactions Analysis
The chemical reactivity and interactions of compounds can be studied using computational methods such as density functional theory (DFT). For instance, the bioactivity of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was explained by calculating HOMO-LUMO energies and using natural bond orbital (NBO) analysis to study intramolecular charge transfer . These methods can be used to predict the reactivity of Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of ester compounds are influenced by their molecular structure. The compound ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, for example, exhibits intramolecular hydrogen bonds and π-π interactions, which contribute to its structural stability . Similar analyses can be conducted for Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate to understand its properties and potential applications.
Aplicaciones Científicas De Investigación
Antiproliferative Activity and Chemical Synthesis The antiproliferative activity of compounds related to Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate has been a subject of interest in cancer research. A study synthesized derivatives showing moderate cytotoxicity against human epithelial lung carcinoma cells A549, indicating potential applications in cancer treatment (Nurieva et al., 2015). This highlights the compound's relevance in synthesizing new antiproliferative agents.
Physicochemical Properties and Applications Investigations into similar compounds with trimethoxyphenyl groups have revealed insights into their physicochemical properties, fluorescence quenching, and potential for micellization in organized media. Such studies suggest these compounds could serve as probes in determining critical micelle concentrations of surfactants, offering utility in chemical and material sciences (Khan et al., 2016).
Biological Evaluation of Derivatives Research on bromophenol derivatives with structural similarities has shown significant inhibitory activities against enzymes like carbonic anhydrase I and II and acetylcholinesterase. These findings suggest the potential of Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate derivatives in developing treatments for conditions like Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders, demonstrating the compound's versatility in drug development (Boztaş et al., 2019).
Copolymer Synthesis The compound's framework has been utilized in synthesizing copolymers with styrene, leading to materials with high dipolar character and potentially unique physical properties, such as high glass transition temperatures and two-step decomposition processes. This suggests applications in material science, particularly in developing new polymers with specific mechanical and thermal properties (Kharas et al., 2013).
Propiedades
IUPAC Name |
ethyl 7-oxo-7-(2,4,5-trimethoxyphenyl)heptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O6/c1-5-24-18(20)10-8-6-7-9-14(19)13-11-16(22-3)17(23-4)12-15(13)21-2/h11-12H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDFQIJJTAQYKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1343512.png)
